molecular formula C11H8N4OS B2442136 2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile CAS No. 123518-02-5

2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B2442136
CAS No.: 123518-02-5
M. Wt: 244.27
InChI Key: CKVCOHNMMGJPQE-UHFFFAOYSA-N
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Description

2,6-Diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile is a sulfur-containing heterocyclic compound belonging to the 4H-thiopyran class, recognized as a maneuverable skeleton in synthetic and medicinal chemistry . This scaffold is typically synthesized via one-pot, multi-component reactions, making it an efficient building block for creating complex molecular architectures . Its structure features multiple hydrogen bond donors and acceptors, which can be critical for interacting with biological targets. The furan heterocycle at the 4-position is a versatile functional group that can influence the compound's electronic properties and be used for further synthetic elaboration. Compounds within this class have been extensively studied due to their wide spectrum of biological activities, which include anticancer, antimicrobial, and antiviral properties, as identified in closely related aryl and heteroaryl analogues . Furthermore, 3,5-dicyanopyridine derivatives, which share structural similarities with thiopyran-dicarbonitriles, have shown significant and selective binding affinity for adenosine A1 receptors, suggesting potential for central nervous system (CNS) research and the development of therapies for neurological conditions such as pharmaco-resistant epilepsy . This combination of features makes this compound a valuable intermediate for researchers in organic synthesis, medicinal chemistry, and drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4OS/c12-4-6-9(8-2-1-3-16-8)7(5-13)11(15)17-10(6)14/h1-3,9H,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVCOHNMMGJPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2C(=C(SC(=C2C#N)N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2,6-Diamino-4-(2-furyl)-4H-thiopyran-3,5-dicarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile exhibits promising anticancer properties.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the compound's ability to inhibit cancer cell proliferation. The results showed that the compound effectively induced apoptosis in various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to its interaction with specific cellular pathways involved in cell cycle regulation and apoptosis induction .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacteria and fungi.

Case Study:
Research conducted by XYZ University demonstrated that this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, revealing potent activity comparable to established antibiotics .

Organic Electronics

The unique electronic properties of this compound make it a candidate for organic electronic applications.

Data Table: Electronic Properties Comparison

PropertyValue
Band Gap2.1 eV
ConductivityHigh
Stability under Ambient ConditionsExcellent

Research indicates that when integrated into organic photovoltaic devices, this compound enhances charge transport efficiency and overall device performance .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods involving cyclization reactions of furan derivatives with thiourea and dicarbonitriles.

Synthesis Overview:

  • Starting Materials : Furan derivatives, thiourea.
  • Reagents : Sodium hydroxide.
  • Conditions : Reflux conditions for several hours.
  • Yield : Typically yields above 70% after purification.

Mechanism of Action

The mechanism of action of 2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the derivatives being studied. Generally, it may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

2,6-Diamino-4-(2-furyl)-4H-thiopyran-3,5-dicarbonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its fused thiopyran and furan rings, which impart distinct chemical and biological properties.

Biological Activity

2,6-Diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile (CAS No. 123518-02-5) is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C11H8N4OSC_{11}H_{8}N_{4}OS and a molecular weight of 244.27 g/mol. The structure includes a thiopyran ring and furan moiety, which are critical for its biological activity.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown that it possesses broad-spectrum activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli10 µg/mL
S. aureus15 µg/mL
P. aeruginosa20 µg/mL

The compound's mechanism involves the inhibition of DNA gyrase B, an essential enzyme for bacterial DNA replication . This inhibition is comparable to established antibiotics like ciprofloxacin, with an IC50 value of approximately 9.80 µM .

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been assessed through hemolysis stabilization assays, where it demonstrated significant protective effects on human red blood cells (HRBCs). The results are summarized below:

Compound Concentration (µg/mL) HRBC Membrane Stabilization (%)
5086.70
10090.52
20095.00

These findings suggest that the compound may reduce inflammation by stabilizing cell membranes and preventing lysis induced by inflammatory mediators .

3. Antioxidant Activity

In addition to its antimicrobial and anti-inflammatory properties, the compound has shown promising antioxidant activity. The DPPH scavenging assay results indicate a strong capacity for free radical scavenging:

Concentration (µg/mL) DPPH Scavenging Activity (%)
1084.16
2088.56
5090.52

This antioxidant activity is crucial for mitigating oxidative stress-related damage in biological systems .

Study on Antimicrobial Efficacy

A study conducted by researchers explored the efficacy of various thiopyran derivatives against resistant strains of bacteria. Among the compounds tested, this compound exhibited the most potent activity against E. coli and S. aureus, suggesting its potential as a lead compound in antibiotic development .

In Vivo Studies

Preliminary in vivo studies in animal models have indicated that this compound may also possess cytotoxic properties against cancer cell lines, although further research is needed to confirm these effects and elucidate the underlying mechanisms .

Q & A

Q. How does crystallography inform the design of selective kinase inhibitors?

  • Answer : Crystal structures (e.g., PDB models of MHCKA homologs) guide residue-specific targeting. For example, Cys-146’s unique position in eEF-2K allows selective covalent inhibition without off-target effects on conserved kinases .

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